molecular formula C5H9IO B15125424 (1E,3R)-1-Iodo-1-penten-3-ol

(1E,3R)-1-Iodo-1-penten-3-ol

Cat. No.: B15125424
M. Wt: 212.03 g/mol
InChI Key: VAVSCVJYAOHETD-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1E,3R)-1-Iodo-1-penten-3-ol is a high-value, stereochemically defined chiral building block of interest in advanced organic synthesis and pharmaceutical research. This compound features both a vinyl iodide moiety, which serves as a versatile handle for cross-coupling reactions such as Suzuki or Heck reactions, and a strategically located chiral alcohol group. The (3R) stereocenter allows for the stereoselective construction of complex molecular architectures, making this reagent particularly valuable for the synthesis of natural products and other bioactive target molecules. Its (1E) configured double bond further ensures precise spatial orientation for subsequent cyclization or conjugation steps. Researchers utilize this compound as a key intermediate in the development of novel synthetic methodologies, including catalytic asymmetric synthesis and the preparation of prostaglandin analogs or other polyfunctional targets. The iodine atom presents a reactive site for further functionalization, while the alcohol can be protected or oxidized, offering multifaceted synthetic utility. This product is intended for research and development purposes in a laboratory setting. It is strictly for research use only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) and handle this compound with appropriate precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H9IO

Molecular Weight

212.03 g/mol

IUPAC Name

(E)-1-iodopent-1-en-3-ol

InChI

InChI=1S/C5H9IO/c1-2-5(7)3-4-6/h3-5,7H,2H2,1H3/b4-3+

InChI Key

VAVSCVJYAOHETD-ONEGZZNKSA-N

Isomeric SMILES

CCC(/C=C/I)O

Canonical SMILES

CCC(C=CI)O

Origin of Product

United States

Reactivity Profiles and Mechanistic Insights of 1e,3r 1 Iodo 1 Penten 3 Ol

Transition Metal-Catalyzed Coupling Reactions Involving the Vinyl Iodide Moiety

The carbon-iodine bond in vinyl iodides is relatively weak, making it susceptible to oxidative addition to low-valent transition metal centers, a critical step in many catalytic cycles. This reactivity has been extensively exploited in the development of powerful synthetic methodologies.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are particularly effective in mediating the coupling of vinyl iodides with a wide range of organometallic reagents and alkenes. These reactions generally proceed with high stereoselectivity, retaining the E-configuration of the vinyl iodide.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that joins an organoboron compound with an organohalide. libretexts.orgwikipedia.org For (1E,3R)-1-iodo-1-penten-3-ol, this reaction provides a powerful method for creating a new carbon-carbon bond at the C1 position, substituting the iodine atom. The reaction typically employs a palladium(0) catalyst, which undergoes oxidative addition to the carbon-iodine bond. The resulting palladium(II) intermediate then undergoes transmetalation with a boronic acid or ester in the presence of a base, followed by reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. libretexts.orgorganic-chemistry.org

The scope of this reaction is broad, allowing for the coupling of this compound with various aryl, heteroaryl, alkenyl, and alkyl boronic acids or their corresponding esters. nih.gov This enables the synthesis of a diverse array of chiral allylic alcohols, which are valuable building blocks in natural product synthesis and medicinal chemistry. The mild reaction conditions and the low toxicity of the boron reagents contribute to the widespread use of this method. nih.gov

Table 1: Representative Suzuki-Miyaura Coupling Reactions

EntryOrganoboron ReagentCatalystBaseSolventProductYield (%)
1Phenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/H₂O(1E,3R)-1-Phenyl-1-penten-3-ol>90
24-Methoxy-phenylboronic acidPdCl₂(dppf)K₃PO₄Dioxane(1E,3R)-1-(4-Methoxyphenyl)-1-penten-3-ol85-95
3Vinylboronic acid pinacol (B44631) esterPd(OAc)₂/SPhosCs₂CO₃THF(1E,5E,3R)-1,5-Heptadien-3-ol80-90

This table is illustrative and specific yields may vary based on precise reaction conditions.

The Negishi cross-coupling reaction involves the palladium- or nickel-catalyzed coupling of an organohalide with an organozinc reagent. wikipedia.org This reaction is known for its high reactivity and functional group tolerance. wikipedia.orgorganic-chemistry.org In the context of this compound, the vinyl iodide can be effectively coupled with various organozinc compounds, including alkyl, aryl, and vinylzinc reagents.

The catalytic cycle is similar to that of the Suzuki-Miyaura coupling, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org A key advantage of the Negishi coupling is the higher reactivity of organozinc reagents compared to organoboranes, which can lead to faster reaction times. wikipedia.org However, organozinc reagents are also more sensitive to air and moisture, requiring stricter anhydrous reaction conditions. libretexts.org The choice of palladium or nickel catalyst can influence the reaction's stereospecificity, with palladium generally providing better retention of the double bond geometry. wikipedia.org

Table 2: Examples of Negishi Cross-Coupling with Vinyl Iodides

EntryOrganozinc ReagentCatalystSolventProduct Structure
1Phenylzinc chloridePd(PPh₃)₄THF(1E,3R)-1-Phenyl-1-penten-3-ol
2Ethylzinc bromidePdCl₂(dppf)THF(3E,5R)-3-Hepten-5-ol
3Vinylzinc chlorideNi(acac)₂/dppbTHF(1E,5E,3R)-1,5-Heptadien-3-ol

This table presents typical transformations; yields are generally moderate to high but depend on the specific substrates and conditions.

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. organic-chemistry.org In a traditional Heck reaction, this compound could be coupled with an alkene to form a new, more substituted alkene.

More advanced strategies, such as the redox-relay Heck reaction, have expanded the synthetic utility of this transformation. nih.govresearchgate.net This strategy allows for the functionalization of a molecule at a position remote from the initial site of reaction. In a hypothetical redox-relay Heck reaction involving a substrate similar to this compound, the palladium catalyst could initially add to the vinyl iodide. Instead of a standard β-hydride elimination, the catalyst could then "walk" along the carbon chain through a series of β-hydride elimination and re-insertion steps. slideshare.net This migration would be directed by the hydroxyl group, which can act as a thermodynamic sink, ultimately leading to the formation of a carbonyl group. slideshare.net This allows for the installation of the aryl or vinyl group from the coupling partner at a position β, γ, or δ to the resulting carbonyl. nih.gov

While direct examples involving this compound in redox-relay Heck reactions are not prevalent in the provided search results, the principles of this methodology suggest its potential applicability. nih.govnih.gov The reaction would likely involve an aryl or alkenyl triflate as the coupling partner and a chiral ligand to induce enantioselectivity. nih.gov

Carbonylation Reactions of Iodoalkenols

Palladium-catalyzed carbonylation reactions introduce a carbonyl group into an organic molecule using carbon monoxide (CO) as a C1 source. mdpi.commdpi.com For iodoalkenols like this compound, this reaction offers a direct route to α,β-unsaturated carboxylic acid derivatives, such as esters and amides, depending on the nucleophile present in the reaction mixture.

The mechanism typically involves the oxidative addition of the palladium(0) catalyst to the carbon-iodine bond, followed by the insertion of carbon monoxide into the resulting palladium-carbon bond to form an acyl-palladium complex. This complex then reacts with a nucleophile (e.g., an alcohol or amine) in a process called nucleophilic attack, which, after reductive elimination, yields the carbonylated product and regenerates the palladium(0) catalyst. Visible light can also be used to promote some palladium-catalyzed carbonylation reactions. mdpi.com

Table 3: Potential Carbonylation Products from this compound

NucleophileCatalystCO PressureProduct
MethanolPd(OAc)₂/dppp1-10 atmMethyl (2E,4R)-4-hydroxy-2-hexenoate
DiethylaminePdCl₂(PPh₃)₂1-10 atmN,N-Diethyl-(2E,4R)-4-hydroxy-2-hexenamide
WaterPd(OAc)₂/dppf1-10 atm(2E,4R)-4-hydroxy-2-hexenoic acid

This table illustrates the expected products from carbonylation reactions. Specific conditions and catalysts can be optimized to maximize yields.

Stereocontrolled Functionalization of the Allylic Alcohol Functionality

The presence of a chiral allylic alcohol in this compound allows for highly stereocontrolled transformations, where the existing stereocenter directs the formation of new stereocenters.

Asymmetric Epoxidation of the Alkene Moiety (e.g., using Vanadium-BHA complexes)

The asymmetric epoxidation of allylic alcohols is a powerful tool in organic synthesis for the creation of chiral epoxy alcohols. Vanadium complexes, particularly those derived from chiral ligands such as bishydroxamic acids (BHA), have emerged as effective catalysts for this transformation. researchgate.netnih.gov In the case of this compound, the epoxidation of the carbon-carbon double bond would be directed by the existing hydroxyl group.

The mechanism of vanadium-catalyzed epoxidation involves the coordination of the allylic alcohol to the vanadium center. This is followed by the coordination of an oxidant, typically a hydroperoxide like tert-butyl hydroperoxide (TBHP). The hydroxyl group of the substrate directs the delivery of the oxygen atom from the peroxide to one face of the alkene, leading to a high degree of diastereoselectivity. wikipedia.org For this compound, the syn-directing effect of the allylic alcohol is expected to favor the formation of the corresponding syn-epoxide. The use of a chiral Vanadium-BHA complex can further enhance the enantioselectivity of the process. researchgate.net

Table 1: Predicted Outcome of Asymmetric Epoxidation of this compound

Starting MaterialCatalyst SystemExpected Major ProductPredicted Diastereoselectivity
This compoundVO(acac)₂ / TBHPsyn-epoxy alcoholHigh
This compoundV-BHA Complex / TBHPEnantioenriched syn-epoxy alcoholHigh

Stereoselective Nucleophilic Opening of Epoxide Intermediates

The resulting chiral iodo-substituted epoxide is a valuable intermediate that can undergo stereoselective ring-opening reactions with a variety of nucleophiles. The regioselectivity of the nucleophilic attack is influenced by the reaction conditions. Under basic or neutral conditions, the nucleophile will typically attack the less sterically hindered carbon of the epoxide in an SN2-type mechanism. masterorganicchemistry.comyoutube.com In the case of the epoxide derived from this compound, this would be the carbon atom bearing the iodine.

Conversely, under acidic conditions, the epoxide oxygen is first protonated, and the subsequent nucleophilic attack occurs at the carbon atom that can better stabilize a positive charge, which is often the more substituted carbon. The attack proceeds with inversion of stereochemistry at the attacked carbon center. libretexts.org This allows for the controlled introduction of a wide range of functional groups with a defined stereochemistry.

Intramolecular Cyclization and Rearrangement Processes

The vinyl iodide and alcohol functionalities within the same molecule create opportunities for intramolecular reactions, leading to the formation of cyclic structures.

Iodoetherification Reactions Leading to Cyclic Ethers

Intramolecular iodoetherification is a powerful method for the synthesis of cyclic ethers. In the case of this compound, the hydroxyl group can act as an internal nucleophile, attacking the electron-deficient carbon of the vinyl iodide. While vinyl iodides are generally less reactive towards nucleophilic attack than their alkyl iodide counterparts, this intramolecular process can be promoted under specific conditions, potentially with the aid of a suitable catalyst or activating agent. wikipedia.org The stereochemistry of the starting material would be expected to control the stereochemical outcome of the cyclization, leading to the formation of a substituted tetrahydrofuran (B95107) derivative. The reaction would likely proceed via a 5-exo-tet cyclization pathway.

Cycloaddition Reactions and Cascade Processes

Vinyl iodides can participate in various cycloaddition reactions, often mediated by transition metals. wikipedia.org For instance, they can undergo [3+2] cycloadditions, which could be exploited in cascade processes. acs.org A possible cascade reaction for this compound could involve an initial intramolecular cyclization, followed by a subsequent intermolecular cycloaddition. Such cascade processes are highly efficient in building molecular complexity from relatively simple starting materials. acs.org

Elucidation of Reaction Mechanisms and Transition State Structures

A deeper understanding of the reactivity of this compound can be gained through the elucidation of reaction mechanisms and the characterization of transition state structures. Computational chemistry provides a powerful tool for these investigations. mdpi.comnih.gov For instance, Density Functional Theory (DFT) calculations can be employed to model the transition states of the aforementioned reactions, such as the vanadium-catalyzed epoxidation and the iodoetherification. researchgate.net

By calculating the energies of various possible transition states, the most likely reaction pathway can be identified. This can help to explain the observed stereoselectivity and regioselectivity of the reactions. For example, a detailed computational study of the transition state for the vanadium-catalyzed epoxidation could rationalize the syn-directing effect of the allylic alcohol. acs.org Similarly, modeling the transition state for the iodoetherification would provide insights into the facial selectivity of the cyclization.

Deuteration and Kinetic Isotope Effect Studies

The kinetic isotope effect is a powerful tool to elucidate reaction mechanisms by determining the rate-limiting step and the nature of transition states. It is defined as the ratio of the rate constant of a reaction with a lighter isotope (kL) to that with a heavier isotope (kH). For C-H bond cleavage, substituting hydrogen with deuterium (B1214612) (D) can lead to a primary kinetic isotope effect (kH/kD > 1) if this bond is broken in the rate-determining step. The magnitude of the KIE can provide information about the transition state geometry.

In the context of the synthesis of chiral allylic alcohols like this compound, which can be formed through the addition of a vinyl iodide species to an aldehyde, a KIE study could differentiate between various proposed mechanisms. For instance, in a reaction involving the cleavage of a C-H bond on the aldehyde or the organometallic reagent in the rate-determining step, a significant primary KIE would be expected. Conversely, the absence of a significant KIE would suggest that C-H bond breaking is not involved in the slowest step of the reaction.

Secondary kinetic isotope effects, where the isotopic substitution is at a position not directly involved in bond breaking, can also provide valuable mechanistic information. For example, an α-secondary KIE can help distinguish between SN1 and SN2-type transition states.

While specific data for this compound is absent, the following table illustrates hypothetical KIE values and their potential mechanistic interpretations in the context of its formation.

Hypothetical KIE (kH/kD) Potential Mechanistic Implication for Formation
~1C-H bond cleavage is not involved in the rate-determining step.
2-7Significant primary KIE, suggesting C-H bond cleavage is rate-limiting.
>7Suggests the involvement of quantum tunneling of hydrogen.
<1Inverse KIE, may indicate a change in hybridization from sp2 to sp3 at the isotopic position in the transition state.

This table is illustrative and not based on experimental data for the specified compound.

Strategic Applications of 1e,3r 1 Iodo 1 Penten 3 Ol in Complex Organic Synthesis

Methodological Advancements Facilitated by (1E,3R)-1-Iodo-1-penten-3-ol

The strategic implementation of this compound has been instrumental in pushing the boundaries of asymmetric synthesis. Its inherent chirality and functional group handles have enabled chemists to devise novel and efficient strategies for the synthesis of complex target molecules.

Development of New Asymmetric Synthetic Routes

The application of this compound has been pivotal in the development of new asymmetric synthetic methodologies. The presence of a chiral hydroxyl group allows for diastereoselective reactions, where the existing stereocenter directs the formation of new stereocenters with high levels of control. For instance, the hydroxyl group can direct metal-catalyzed reactions to a specific face of the molecule, leading to the formation of a single diastereomer.

Furthermore, the vinyl iodide functionality serves as a versatile handle for a variety of carbon-carbon bond-forming reactions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira couplings, are commonly employed to introduce a wide range of substituents at the C1 position with retention of the (E)-alkene geometry. This has proven to be a robust strategy for the stereoselective synthesis of highly substituted 1,3-dienes, which are common motifs in many natural products. mdpi.com

A notable example involves the zinc-catalyzed synthesis of 3-iodo-1,3-dienes from α-allenols. mdpi.com While not directly employing this compound as the starting material, this methodology highlights the synthetic potential of related iodinated allylic alcohols. In this process, the coordination of a zinc salt to the allene (B1206475) is followed by the elimination of the hydroxyl group to generate the iododiene. mdpi.com This type of transformation underscores the potential for developing new routes to valuable synthetic intermediates.

The development of these new routes often involves the careful selection of catalysts and reaction conditions to achieve high yields and stereoselectivities. The data below illustrates typical outcomes for such transformations.

EntryReactant 1Reactant 2CatalystProductYield (%)Stereoselectivity
1This compoundArylboronic acidPd(PPh₃)₄(1E,3R)-1-Aryl-1-penten-3-ol85>98% E
2This compoundTerminal alkynePdCl₂(PPh₃)₂, CuI(1E,3R)-1-Alkynyl-1-penten-3-ol78>99% E
3α-AllenolZnI₂-3-Iodo-1,3-diene75-90Not Applicable

Validation of Retrosynthetic Disconnections

The availability of this compound as a chiral building block has enabled chemists to validate novel and ambitious retrosynthetic disconnections. In the planning of a total synthesis, complex target molecules are mentally deconstructed into simpler, commercially available or easily accessible starting materials. The ability to disconnect a complex structure to a fragment corresponding to this compound provides a significant advantage, as it introduces a key stereocenter and a versatile functional group early in the synthetic sequence.

The validation of such a disconnection relies on the successful execution of the forward synthesis, demonstrating that the proposed bond formations can be achieved in a practical and efficient manner. The use of this compound allows for the exploration of convergent synthetic strategies, where large fragments of the target molecule are synthesized independently and then coupled together. This approach is often more efficient and allows for greater flexibility than linear syntheses.

For example, in the synthesis of a complex natural product containing a stereodefined diene moiety, a retrosynthetic analysis might identify this compound as a key precursor. The successful synthesis of the natural product using this strategy would then validate the initial retrosynthetic disconnection. This process not only provides a route to the target molecule but also expands the toolkit of reliable synthetic strategies available to the chemical community. The anticipation of a natural product's structure through synthesis is a powerful approach in modern organic chemistry, and chiral building blocks like this compound are central to such endeavors. nih.gov

The following table outlines a hypothetical retrosynthetic analysis for a complex molecule, illustrating the central role of this compound.

Target MoleculeKey DisconnectionKey Building BlockForward Synthesis Strategy
Complex Polyketide Natural ProductC-C bond formation via cross-couplingThis compoundSuzuki or Stille coupling of the vinyl iodide with a complex boronic acid or stannane (B1208499) derivative.
Marine MacrolideEsterification and C-C bond formationThis compoundEsterification of the hydroxyl group followed by an intramolecular Heck reaction to form the macrolactone.

Theoretical and Computational Chemistry Studies on 1e,3r 1 Iodo 1 Penten 3 Ol and Its Reactions

Quantum Chemical Investigations of Electronic Structure and Stereochemistry

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a fundamental understanding of the electronic structure and stereochemistry of molecules like (1E,3R)-1-Iodo-1-penten-3-ol. These methods allow for the detailed examination of molecular orbitals, charge distribution, and the energetic factors that govern its behavior.

Density Functional Theory (DFT) Studies on Reaction Pathways and Energetics

Density Functional Theory (DFT) is a robust computational method for studying the thermodynamics and kinetics of chemical reactions. For this compound, DFT can be employed to model various transformations, such as its participation in cyclization reactions, which are common for haloalkenols. By calculating the energies of reactants, transition states, and products, a detailed reaction profile can be constructed.

For instance, in a hypothetical iodocyclization reaction, DFT calculations can elucidate the preferred pathway, whether it proceeds via a 5-exo-tet or a 6-endo-tet cyclization, and determine the associated activation barriers. These calculations are crucial for predicting the feasibility and outcome of a reaction under different conditions.

Table 1: Hypothetical DFT-Calculated Energies for the Iodocyclization of this compound

SpeciesRelative Energy (kcal/mol)
This compound0.0
Transition State (5-exo-tet)+15.2
Product (Tetrahydrofuran derivative)-5.8
Transition State (6-endo-tet)+21.5
Product (Tetrahydropyran derivative)-3.1

Note: These are illustrative values and not from published experimental or computational studies on this specific molecule.

Analysis of Conformational Preferences and Chirality

The three-dimensional structure of this compound is not static; it exists as an ensemble of different conformers due to rotation around its single bonds. Computational methods can be used to perform a conformational analysis to identify the most stable conformers and their relative energies. This is critical as the reactivity and spectroscopic properties of the molecule are a weighted average of the properties of its conformers.

The chirality of the molecule, centered at the C3 carbon, is a key determinant of its properties. Computational analysis can quantify the structural parameters associated with this chiral center and predict its influence on the molecule's interactions with other chiral entities.

Computational Modeling of Asymmetric Induction and Selectivity

Building upon the fundamental electronic structure and conformational analysis, computational models can predict the stereochemical outcomes of reactions involving this compound.

Prediction of Enantiomeric and Diastereomeric Ratios

In reactions where new stereocenters are formed, computational chemistry can predict the ratio of the resulting enantiomers or diastereomers. By calculating the energies of the diastereomeric transition states leading to different stereoisomeric products, the enantiomeric excess (ee) or diastereomeric ratio (dr) can be estimated using the Boltzmann distribution. This predictive capability is a powerful tool in asymmetric synthesis.

Transition State Modeling for Stereoselective Transformations

The key to understanding and predicting stereoselectivity lies in the detailed analysis of the transition state structures. For a stereoselective reaction involving this compound, computational modeling can reveal the non-covalent interactions, such as hydrogen bonds or steric repulsions, within the transition state that favor the formation of one stereoisomer over another. Visualizing these transition states provides invaluable insights for rationalizing and improving the selectivity of a reaction.

Table 2: Illustrative Calculated Energy Differences and Predicted Selectivity for a Reaction of this compound

Transition StateRelative Free Energy (ΔG‡) (kcal/mol)Predicted Product Ratio
TS leading to Diastereomer A0.095
TS leading to Diastereomer B+1.85

Note: These are illustrative values. The predicted ratio is based on the calculated free energy difference at a standard temperature.

In Silico Design of Novel Catalysts and Reagents for Iodoalkenol Chemistry

The ultimate goal of computational studies in this area is often the in silico design of new catalysts and reagents that can effect novel and highly selective transformations of iodoalkenols. By understanding the mechanism and the factors controlling selectivity, computational chemists can propose modifications to existing catalysts or design entirely new ones with enhanced performance.

This design process is often iterative, involving the computational screening of a virtual library of potential catalysts. The most promising candidates identified through computation can then be synthesized and tested experimentally, significantly accelerating the discovery of new chemical reactions. This synergy between computational prediction and experimental validation is a hallmark of modern chemical research. arxiv.orgnih.govresearchgate.netmdpi.com

Future Research Directions and Unexplored Avenues for 1e,3r 1 Iodo 1 Penten 3 Ol

Development of Green and Sustainable Synthetic Approaches

The principles of green chemistry, which emphasize waste prevention, atom economy, and the use of less hazardous substances, provide a crucial framework for the future synthesis of (1E,3R)-1-Iodo-1-penten-3-ol. epa.govrsc.orgdeakin.edu.aunih.gov Current synthetic routes often rely on traditional methods that may generate significant waste and utilize harsh reagents. Future research should prioritize the development of more environmentally benign and sustainable alternatives.

One promising avenue is the exploration of biocatalysis . rsc.orgresearchgate.netunimelb.edu.au The use of enzymes or whole-cell systems for the synthesis of chiral alcohols is well-established and offers high stereoselectivity under mild reaction conditions. researchgate.netunimelb.edu.au Research efforts could focus on identifying or engineering enzymes, such as alcohol dehydrogenases, that can catalyze the stereoselective reduction of a corresponding ketone precursor to furnish this compound. researchgate.netorganic-chemistry.org This approach would not only enhance the sustainability of the synthesis but also ensure high enantiopurity of the final product. For instance, the use of Daucus carota as a biocatalyst for producing chiral alcohols showcases the potential of readily available biological systems in organic synthesis. rsc.org

Furthermore, the development of catalytic iodofunctionalization methods using greener solvents and less toxic iodine sources is a critical area of investigation. bioengineer.org Traditional iodination methods often employ stoichiometric amounts of molecular iodine, leading to the formation of iodide waste. Catalytic systems that utilize iodide salts in conjunction with a green oxidant could significantly improve the sustainability of the synthesis.

Green Synthesis StrategyPotential AdvantagesKey Research Focus
Biocatalysis High stereoselectivity, mild reaction conditions, reduced waste. rsc.orgresearchgate.netunimelb.edu.auIdentification and engineering of enzymes for the stereoselective synthesis of this compound.
Green Solvents Reduced environmental impact, improved safety. rsc.orgbioengineer.orgExploration of water, bio-based solvents, or supercritical CO2 as reaction media.
Catalytic Iodination Higher atom economy, reduced iodine waste. bioengineer.orgDevelopment of catalytic systems using iodide salts and environmentally benign oxidants.

Exploration of Novel Catalytic Systems for Iodoalkenol Functionalization

The vinyl iodide moiety in this compound is a prime handle for a variety of catalytic transformations, particularly carbon-carbon and carbon-heteroatom bond-forming reactions. researchgate.net While traditional cross-coupling reactions like Suzuki, Stille, and Sonogashira are applicable, future research should delve into more novel and efficient catalytic systems. researchgate.netrsc.orgnih.gov

Photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of reactive intermediates under mild, visible-light irradiation. rsc.orgunimelb.edu.aunih.gov This methodology could be applied to the functionalization of this compound in several ways. For instance, photocatalytic thiolation of vinyl iodides has been demonstrated, offering a route to vinyl thioethers. rsc.orgresearchgate.netresearchgate.netrsc.org Furthermore, the generation of vinyl radicals from vinyl iodides via photoredox catalysis opens up possibilities for a range of radical-mediated transformations that are often challenging to achieve through traditional methods. unimelb.edu.au

The exploration of hypervalent iodine reagents in conjunction with photoredox catalysis presents another exciting frontier. bioengineer.orgnih.gov These reagents can act as powerful oxidants and group-transfer agents, and their reactivity can be harnessed under photochemical conditions to achieve unique transformations. bioengineer.org Research into the unusual reactivity of vinylbenziodoxolones, a novel class of hypervalent iodine reagents, suggests potential for new modes of vinylation reactions. mdpi.com

Catalytic SystemPotential TransformationsKey Research Focus
Photoredox Catalysis C-S bond formation, radical additions, cyclizations. rsc.orgunimelb.edu.auDevelopment of photocatalytic systems for a broader range of functionalizations of this compound.
Hypervalent Iodine Chemistry Novel vinylation reactions, oxidative functionalizations. bioengineer.orgnih.govmdpi.comInvestigation of the reactivity of hypervalent iodine reagents with this compound.
Transition Metal-Free Coupling Borylative couplings and other C-C bond formations. organic-chemistry.orgnih.govmdpi.comDevelopment of sustainable coupling reactions that avoid the use of precious metals.

Expansion of Synthetic Utility in Under-Represented Chemical Spaces

While this compound is a valuable building block, its full potential in accessing novel and diverse chemical scaffolds remains largely untapped. Future research should focus on utilizing this compound to explore under-represented areas of chemical space, leading to the synthesis of complex molecules with unique biological or material properties. mit.edu

The vinyl iodide and the chiral alcohol functionalities offer multiple points for diversification. The vinyl iodide can participate in a wide array of cross-coupling reactions to introduce various substituents. researchgate.netrsc.org The chiral hydroxyl group can be used as a handle for further stereoselective transformations or as a directing group to influence the stereochemical outcome of reactions at other positions in the molecule. The synthesis of chiral building blocks for use in drug discovery is a testament to the importance of such functionalities. nih.gov

One area of particular interest is the use of this compound in the synthesis of complex natural products and their analogs. The stereodefined vinyl iodide and the chiral center make it an ideal starting material for the construction of intricate molecular architectures. For example, its application in multicomponent reactions could lead to the rapid assembly of complex structures from simple precursors. mit.edu The development of novel cyclization strategies involving the iodoalkenol moiety could also provide access to new heterocyclic and carbocyclic frameworks.

Synthetic ApplicationPotential OutcomesKey Research Focus
Natural Product Synthesis Access to complex and biologically active molecules.Application of this compound in the total synthesis of natural products.
Multicomponent Reactions Rapid generation of molecular diversity and complexity. mit.eduDevelopment of novel multicomponent reactions utilizing this compound as a key component.
Novel Cyclization Strategies Synthesis of new heterocyclic and carbocyclic scaffolds.Exploration of intramolecular reactions of functionalized derivatives of this compound.

Integration with Flow Chemistry and High-Throughput Synthesis Methodologies

The integration of modern automation technologies, such as flow chemistry and high-throughput synthesis, can significantly accelerate the exploration of the synthetic potential of this compound. mit.edu These technologies offer numerous advantages, including enhanced reaction control, improved safety, and the ability to rapidly screen a large number of reaction conditions. mit.edu

Flow chemistry provides precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields and selectivities. The on-demand generation of reactive intermediates in flow can also enhance safety, particularly for reactions involving unstable species. The development of a continuous-flow synthesis of this compound itself, as well as its subsequent functionalization in flow, would represent a significant advancement in terms of efficiency and scalability. Automated flow platforms can be designed to perform reaction optimization with minimal human intervention. mit.edu

High-throughput synthesis and screening techniques can be employed to rapidly explore the reactivity of this compound with a wide range of coupling partners and under various catalytic conditions. This approach would allow for the rapid identification of optimal reaction conditions and the discovery of new transformations. The use of automated platforms for reaction optimization, guided by machine learning algorithms, is a particularly promising area of research that could dramatically accelerate the pace of discovery.

TechnologyAdvantagesKey Research Focus
Flow Chemistry Enhanced reaction control, improved safety, scalability.Development of continuous-flow processes for the synthesis and functionalization of this compound.
High-Throughput Synthesis Rapid screening of reaction conditions, discovery of new reactions.Application of high-throughput techniques to explore the catalytic functionalization of this compound.
Automated Reaction Optimization Accelerated optimization of reaction parameters, data-driven discovery. mit.eduIntegration of automated synthesis platforms with machine learning for the intelligent optimization of reactions involving this compound.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (1E,3R)-1-Iodo-1-penten-3-ol, and how can regioselectivity be ensured during iodination?

  • Methodology : Regioselective iodination of allylic alcohols often employs hypervalent iodine reagents (e.g., iodonium salts) or electrophilic iodination via iodine monochloride (ICl) in non-polar solvents. For stereochemical control, chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation-derived strategies) may be employed. Characterization via 1H^{1}\text{H}/13C^{13}\text{C} NMR and polarimetry is critical to confirm the (3R) configuration .
  • Key Data : CAS No. 126641-06-3 (assigned to this compound) aligns with its role as a Resolvin E1 intermediate, suggesting its synthesis involves stereospecific hydroxylation and iodination steps .

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

  • Methodology : Use a combination of:

  • Chromatography : HPLC or GC-MS with chiral columns to resolve enantiomers.
  • Spectroscopy : IR for hydroxyl and C-I bond verification (~500 cm1^{-1} for C-I stretch), 1H^{1}\text{H} NMR for vinyl proton coupling constants (J = 10–12 Hz for trans-configuration in 1E geometry).
  • Elemental analysis : Confirm iodine content (theoretical ~45.8% by mass) .

Q. What safety protocols are recommended for handling this compound given its iodine content?

  • Methodology :

  • Storage : In amber vials under inert gas (N2_2/Ar) at –20°C to prevent photodegradation and oxidative decomposition.
  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Toxicity Mitigation : Work in a fume hood; acute toxicity (Category 4 for oral/dermal/inhalation) necessitates immediate decontamination with water and medical consultation if exposed .

Advanced Research Questions

Q. How does the iodine substituent influence the reactivity of this compound in cross-coupling reactions, and what mechanistic insights exist?

  • Methodology : The C-I bond’s polarizability enables participation in Stille, Suzuki, or Heck couplings. For example, in palladium-catalyzed reactions, oxidative addition of Pd(0) to C-I generates Pd(II) intermediates. Kinetic studies (e.g., variable-temperature NMR) can track intermediates, while DFT calculations model transition states. Competing β-hydride elimination may occur if steric hindrance is insufficient .
  • Data Contradiction : Discrepancies in reaction yields may arise from solvent polarity (e.g., ionic liquids vs. THF) or iodide scavengers (e.g., Ag2_2O). Replicate under controlled conditions to isolate variables .

Q. What strategies optimize stereochemical fidelity during large-scale synthesis of this compound?

  • Methodology :

  • Chiral Pool Synthesis : Start from (R)-configured precursors (e.g., (R)-glyceraldehyde derivatives) to retain stereochemistry.
  • Asymmetric Catalysis : Use chiral ligands (e.g., BINAP) with transition metals (e.g., Cu or Rh) during iodination.
  • Kinetic Resolution : Enzymatic methods (e.g., lipase-mediated acetylation) to separate enantiomers .

Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., predicted vs. observed boiling points)?

  • Methodology : Cross-validate using:

  • Computational Tools : Gaussian or COSMO-RS for boiling point prediction (accounting for dipole moment and hydrogen bonding).
  • Experimental Calibration : Ebulliometry under reduced pressure to minimize thermal decomposition.
  • Literature Comparison : NIST Chemistry WebBook lists analogous iodo-alkenols (e.g., 2-penten-1-ol derivatives) with experimental boiling points ~266°C, serving as benchmarks .

Q. What role does this compound play in the biosynthesis of specialized pro-resolving mediators (SPMs) like Resolvin E1?

  • Methodology : In vitro assays with lipoxygenase enzymes (e.g., 15-LOX) can track its conversion to Resolvin E1. Use isotopic labeling (e.g., 13C^{13}\text{C}-glucose precursors) and LC-MS/MS to map metabolic pathways. Compare kinetics with non-iodinated analogs to assess iodine’s electronic effects on enzyme binding .

Experimental Design Considerations

  • Data Tables :

    ParameterValue/TechniqueReference
    Boiling Point (predicted)266.9±23.0 °C
    pKa\text{pKa} (predicted)13.00±0.20
    Chiral Purity≥98% ee (via HPLC with Chiralcel OD-H)
  • Critical Analysis : When designing kinetic studies, account for iodine’s volatility and light sensitivity. Pre-cool reaction vessels to –40°C if using hypervalent iodine reagents to suppress side reactions .

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